N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is an organic compound that features a complex structure incorporating a cycloheptyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting piperidine with thiophen-2-ylmethyl chloride under basic conditions.
Cycloheptyl Group Introduction: The cycloheptyl group is introduced via a nucleophilic substitution reaction using cycloheptyl bromide.
Oxalamide Formation: The final step involves the formation of the oxalamide by reacting the intermediate product with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine and cycloheptyl groups can enhance binding affinity through hydrophobic interactions. The oxalamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Similar structure but lacks the piperidine and cycloheptyl groups.
N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Contains a pyridyl and naphthyl group instead of the piperidine and thiophene groups.
Uniqueness
N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to its combination of a cycloheptyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-cycloheptyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-19(20(25)22-17-6-3-1-2-4-7-17)21-14-16-9-11-23(12-10-16)15-18-8-5-13-26-18/h5,8,13,16-17H,1-4,6-7,9-12,14-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUFLPSFCBWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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